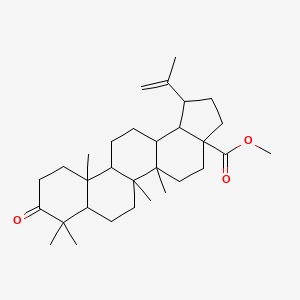

Methyl 3-oxolup-20(29)-en-28-oate

Übersicht

Beschreibung

“Methyl 3-oxolup-20(29)-en-28-oate” is a chemical compound that belongs to the class of triterpenoids . It is also known as “2-Methylene-3-oxolup-20(29)-en-28-al” and has the molecular formula C31H46O2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient route to the partial synthesis of bioactive 28-hydroxy-3-oxolup-20(29)-en-30-al, starting from betulinic acid, has been developed . This process involved eight steps and yielded an overall yield of 44% .

Molecular Structure Analysis

The molecular structure of “Methyl 3-oxolup-20(29)-en-28-oate” is characterized by its molecular formula C31H46O2 . The compound has 9 defined stereocentres .

Physical And Chemical Properties Analysis

“Methyl 3-oxolup-20(29)-en-28-oate” has a density of 1.0±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 193.8±27.1 °C . It has 2 freely rotating bonds and violates the Rule of 5 once .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity of Betulonic Acid Derivatives

Scientific Field: Pharmacology and Oncology

Methods of Application: In the study, the synthesis of novel amide derivatives of B(O)A containing an acetylenic moiety was developed . The medium-soluble compounds (EB171 and EB173) and the parent compound, i.e., B(O)A, were investigated for potential cytotoxic activity against breast cancer (MCF-7 and MDA-MB-231) and melanoma (C32, COLO 829 and A375) cell lines, as well as normal human fibroblasts . Screening analysis using the WST-1 test was applied .

Results or Outcomes: The study showed that the compound EB171 exhibited a significant cytotoxic effect on cancer cell lines: MCF-7, A-375 and COLO 829, while it did not affect the survival of normal cells . Moreover, studies on embryos and larvae showed no toxicity of EB171 in an animal model . The compound EB173, i.e., N-[3-oxolup-20(29)-en-28-oyl]1-ethynylcycloheksylamine, has been shown to be much less selective for anticancer activity .

Synthesis of Derivatives of 24-NOR-Lupane

Scientific Field: Organic Chemistry

Methods of Application: In the study, a derivative of 24-NOR-Lupane, Methyl N-[24-Nor-11 α-acetoxy-3-oxo-lup-20(29)-en-28-oyl]-11-aminoundecanoate (4), was synthesized . The synthesis involved several steps, including acetylation and amination .

Results or Outcomes: The synthesis resulted in a white powder with a yield of 85% . The compound was characterized using various techniques, including IR spectroscopy and mass spectrometry .

Synthesis of 3-Oxolup-20(29)-en-28-al

Scientific Field: Organic Chemistry

Methods of Application: In the study, a derivative of 3-Oxolup-20(29)-en-28-al was synthesized . The synthesis involved several steps .

Results or Outcomes: The synthesis resulted in a compound with a molecular formula of C30H46O2 . The compound was characterized using various techniques, including IR spectroscopy and mass spectrometry .

Zukünftige Richtungen

The future directions for “Methyl 3-oxolup-20(29)-en-28-oate” could involve further exploration of its potential biological activities, such as its anti-tumor, anti-inflammatory, anti-parasitic, and anti-viral properties . Additionally, more research could be conducted to improve the synthesis process and yield of this compound .

Eigenschaften

IUPAC Name |

methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCPTCZYFSRIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302662 | |

| Record name | methyl 3-oxolup-20(29)-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |

CAS RN |

4356-31-4 | |

| Record name | NSC152535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-oxolup-20(29)-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)

![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)

![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)

![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)

![3'-(4-Chlorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B1655808.png)

![4-[(4E)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1655809.png)